Boc-L-Tyrosinol
Description
Overview of Boc-L-Tyrosinol as a Tyrosine Derivative in Advanced Chemical Synthesis
This compound, chemically known as tert-butoxycarbonyl-L-tyrosinol, is a derivative of the amino acid L-tyrosine where the carboxylic acid functional group has been reduced to a primary alcohol. vulcanchem.com This modification, combined with the protection of the amino group by a tert-butoxycarbonyl (Boc) group, creates a stable yet reactive molecule ideal for multi-step organic synthesis. chemimpex.comvulcanchem.com The presence of the primary alcohol offers a site for various chemical transformations, such as oxidation, esterification, or substitution, that are distinct from the reactions possible with its carboxylic acid parent, L-tyrosine. vulcanchem.com
The synthesis of this compound typically involves the protection of the amino group of L-tyrosine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under alkaline conditions, followed by the reduction of the carboxylic acid. This process yields a compound with the L-configuration, preserving the natural stereochemistry found in many biological systems. vulcanchem.com This stereochemical integrity is crucial for its application as a chiral building block in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount for biological function. chemimpex.com
Historical Context and Evolution of its Research Applications
The development and use of this compound are intrinsically linked to the evolution of peptide synthesis and the broader field of protecting group chemistry. The introduction of the Boc protecting group in the late 1950s revolutionized peptide synthesis by providing a reliable method to prevent unwanted side reactions at the amino terminus of amino acids. rsc.org Initially, the focus was on Boc-protected amino acids like Boc-L-tyrosine for solid-phase peptide synthesis (SPPS). peptide.com
Over time, researchers recognized the synthetic advantages of modifying the carboxylic acid group of amino acids. The reduction of Boc-L-tyrosine to this compound provided a new chiral building block with a primary alcohol, expanding the repertoire of possible chemical modifications. This led to its application in the synthesis of peptidomimetics, compounds that mimic the structure and function of peptides but with improved pharmacological properties. vulcanchem.com The evolution of its applications continues, with recent research exploring its use in the synthesis of complex natural products and their analogs. biorxiv.orgbiorxiv.org
Significance of this compound in Medicinal Chemistry and Drug Development
This compound serves as a crucial intermediate in the development of new therapeutic agents, particularly in the fields of oncology and neurology. chemimpex.comchemimpex.comchemimpex.com Its structural similarity to tyrosine allows for its incorporation into molecules designed to interact with biological targets that recognize tyrosine residues. researchgate.net This has been particularly fruitful in the development of enzyme inhibitors and receptor ligands. chemimpex.com
A significant area of application is in the synthesis of opioid peptidomimetics. nih.govnih.gov By replacing tyrosine with derivatives synthesized from this compound, researchers can fine-tune the potency and selectivity of these compounds for different opioid receptor subtypes (mu, delta, and kappa). nih.govnih.gov Furthermore, the unique properties of this compound facilitate the creation of compounds with enhanced solubility and bioavailability, key factors in the design of effective drugs. chemimpex.comchemimpex.com Its use extends to bioconjugation, where it acts as a linker to attach therapeutic agents to biomolecules, improving targeted drug delivery. chemimpex.comchemimpex.com
Role of Protective Groups in Amino Acid Derivatives for Complex Molecular Construction
Protective groups are indispensable tools in organic synthesis, temporarily masking a reactive functional group to allow for chemical transformations at other sites in the molecule. genscript.com The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. chemistrysteps.comtotal-synthesis.comjk-sci.com
In the context of this compound, the Boc group serves several critical functions:
Prevents Unwanted Reactions: It shields the nucleophilic amino group from participating in undesired side reactions during synthesis. genscript.com
Enables Controlled Synthesis: By protecting the amine, it allows for the selective modification of the primary alcohol and the phenolic hydroxyl group. vulcanchem.com
Orthogonal Protection Strategies: The acid-labile nature of the Boc group is complementary to other protecting groups, such as the base-labile Fmoc group or benzyl (B1604629) groups that are removed by hydrogenolysis. rsc.orgtotal-synthesis.com This "orthogonality" allows for the selective deprotection of different functional groups within the same molecule, a cornerstone of complex molecular construction. vulcanchem.comtotal-synthesis.com
The strategic use of the Boc group in conjunction with other protecting groups on the tyrosinol scaffold enables chemists to build intricate molecular architectures with a high degree of control and precision, which is fundamental to modern drug discovery and materials science. vulcanchem.comchemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVXZPOLHFZPKW-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579831 | |
| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83345-46-4, 282100-80-5 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83345-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Boc L Tyrosinol and Its Derivatives
Advanced Synthetic Methodologies for Boc-L-Tyrosinol Analogues and Conjugates
The development of advanced synthetic methodologies has enabled the creation of a diverse range of this compound analogues and conjugates. These methods are designed to introduce structural diversity and functional complexity, leading to molecules with tailored properties.
The conjugation of tyrosine derivatives with existing drugs is a promising strategy to develop new therapeutic agents with improved efficacy and targeting capabilities. Hybrid molecules are chemical entities that combine two or more structural domains with different biological functions, potentially leading to a dual mode of action. acs.org
Researchers have synthesized a variety of tyrosine-drug conjugates, such as those involving chlorambucil (B1668637), an anticancer agent. researchgate.netnih.govmdpi.com In these studies, L-tyrosine was selected for its structural similarity to estradiol, with the hypothesis that it could act as a targeting vector for estrogen receptor-positive cancer cells. nih.gov The synthesis of these hybrids often involves coupling the amino acid with the drug, sometimes with modifications to the phenolic hydroxyl group's position (ortho, meta, or para) to explore structure-activity relationships. nih.govmdpi.com For instance, a series of L-tyrosine-chlorambucil analogues demonstrated enhanced cytotoxic activity against breast cancer cell lines compared to the parent drug. researchgate.netnih.govmdpi.com
Here is a table summarizing some synthesized tyrosine-drug conjugates:
| Conjugate/Hybrid Molecule | Synthetic Approach | Key Findings | Reference |
| L-Tyrosine-Chlorambucil Analogs | Coupling of modified L-tyrosine with chlorambucil | Hybrids showed enhanced anticancer activity compared to chlorambucil. The position of the phenol (B47542) group influenced activity. | researchgate.netnih.govmdpi.com |
| D- and L-Tyrosine-Chlorambucil Analogs | Efficient modifications of D- and L-tyrosine followed by coupling | L-hybrids were generally more effective than D-hybrids against breast cancer cell lines. | mdpi.com |
| Estradiol-Platinum(II) Hybrids (Tyrosine-related) | Multi-step synthesis involving a linking chain | The length of the carbon linking chain was studied for its effect on biological activity. | researchgate.net |
| Ellipticine-Estradiol Conjugates (Tyrosine-related) | Synthesis with linker chains attached to different positions of ellipticine (B1684216) | Designed to target the cytotoxicity of ellipticine to estrogen-receptor positive cells. | researchgate.net |
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to produce complex molecules. This approach is particularly valuable for the synthesis of tyrosinol and its derivatives, as enzymes can catalyze reactions with high stereospecificity and regioselectivity, which are often challenging to achieve through purely chemical methods. mdpi.comjmb.or.kr
The biosynthesis of L-tyrosine and its derivatives in microorganisms provides a foundation for these chemoenzymatic strategies. researchgate.net Key enzymes in these pathways, such as tyrosine phenol-lyase (TPL), have been harnessed for the industrial production of L-tyrosine and its analogues. jmb.or.kr TPL can catalyze reactions using a variety of phenolic substrates, enabling the synthesis of diverse derivatives. jmb.or.kr For instance, thermostable TPL from Symbiobacterium toebii has been used in a fed-batch bioreactor system to achieve high yields of L-tyrosine. jmb.or.kr
Engineered enzymes are also being employed to enhance the synthesis of hydroxytyrosol (B1673988), a derivative of tyrosol. mdpi.com By modifying enzymes like toluene (B28343) monooxygenase, researchers have improved substrate specificity and oxidative activity. mdpi.com Furthermore, the heterologous expression of enzymes in microorganisms like E. coli has been used to create biosynthetic pathways for the production of tyrosine derivatives from simple precursors like glucose. frontiersin.org
The following table highlights key enzymes and their roles in the chemoenzymatic synthesis of tyrosinol-related compounds:
| Enzyme | Role in Synthesis | Example Application | Reference |
| Tyrosine Phenol-Lyase (TPL) | Catalyzes synthesis of L-tyrosine and its derivatives from phenolics. | Industrial production of L-tyrosine using thermostable TPL in a bioreactor. | jmb.or.kr |
| Tyrosinase | Catalyzes the oxidation of tyrosine to dopaquinone, a precursor for melanin (B1238610) and other derivatives. | Used in the enzymatic conversion of tyrosol glycoside derivatives to hydroxytyrosol products. | mdpi.comfrontiersin.org |
| Arogenate Dehydrogenase (TyrA) | Converts arogenate to tyrosine in the major biosynthesis route. | Found in various plants and is a key enzyme in the natural production of tyrosine. | nih.gov |
| Tyrosine Aminotransferase | Initiates the biosynthesis of tocochromanols from tyrosine. | A key step in the pathway leading to vitamin E compounds. | nih.gov |
| Polyphenol Oxidase (PPO), DOPA Decarboxylase (DDC), Copper Amine Oxidase (CuAO), Acetaldehyde Dehydrogenase (ALDH) | Involved in the complex biosynthetic network of hydroxytyrosol. | Identified through transcriptome analysis of olive fruits. | mdpi.com |
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netuan.mx This technique has been successfully applied to the synthesis of this compound derivatives and other related compounds. nih.govnih.gov
One notable application is the rapid synthesis of Boc-2',6'-dimethyl-l-tyrosine, an unnatural amino acid used in the development of synthetic opioid ligands. nih.govnih.gov A key step in this synthesis, a Negishi coupling, was significantly expedited using microwave irradiation. nih.govnih.gov This method not only accelerates the synthesis but also facilitates the preparation of other unnatural tyrosine derivatives. nih.govnih.gov
Microwave irradiation has also been employed for the synthesis of halogenated derivatives of L-tyrosine labeled with deuterium (B1214612). researchgate.net This acid-catalyzed isotope exchange reaction with heavy water was enhanced by microwave heating, resulting in good chemical yields and high deuterium incorporation in a much shorter time frame than traditional methods. researchgate.net Furthermore, microwave-assisted methodologies have been developed for the one-pot cyclization-methylation of amino alcohols, including tyrosinol, to produce oxazolidinones, which are important chiral auxiliaries. uan.mxresearchgate.net
The table below provides examples of microwave-assisted synthesis of tyrosine derivatives:
| Derivative | Synthetic Reaction | Key Advantage of Microwave | Reference |
| Boc-2',6'-dimethyl-l-tyrosine | Negishi coupling | Expedited key carbon-carbon bond formation. | nih.govnih.gov |
| Halogenated L-tyrosine Isotopomers | Acid-catalyzed isotope exchange | Rapid synthesis with high deuterium incorporation. | researchgate.net |
| 4-Substituted-3-methyl-1,3-oxazolidin-2-ones (from tyrosinol) | One-pot cyclization-methylation | Faster and cleaner reaction compared to conventional heating. | uan.mxresearchgate.net |
| 1,4-Benzothiazepine derivatives | Transformation of 2-aminobenzhydrols | Prevention of charring with the help of basic alumina. | rsc.org |
Purification and Characterization Techniques in this compound Synthesis
The successful synthesis of this compound and its derivatives relies heavily on robust purification and characterization techniques to ensure the isolation of pure compounds and the verification of their chemical structures. mdpi.com
Chromatography is an indispensable tool for the purification of synthetic products. Flash chromatography and high-performance liquid chromatography (HPLC) are two of the most common methods employed in this context. researchgate.net
Flash chromatography is a preparative liquid chromatography technique that uses moderate pressure to accelerate the separation of compounds. researchgate.netchromtech.com It is often used for the initial purification of reaction mixtures, capable of handling sample sizes from milligrams to kilograms. researchgate.net For peptide purification, flash chromatography can be a rapid first-pass purification step, even allowing for the injection of an entire synthesis batch onto a single cartridge. biotage.com This can significantly reduce the time required for purification compared to relying solely on HPLC. biotage.com
HPLC is a high-resolution separation technique used for both analytical and preparative purposes. rsc.org Reversed-phase HPLC is particularly common for the purification of polar compounds like peptides and amino acid derivatives. biotage.comrsc.org While it can be more time-consuming and generate more waste than flash chromatography for large-scale purifications, HPLC offers superior resolution for achieving high purity. biotage.comrsc.org Chiral stationary phases can be used in HPLC to separate enantiomers, which is crucial when dealing with chiral molecules like L-tyrosinol derivatives. iapc-obp.com
The following table compares flash chromatography and HPLC for the purification of this compound and its derivatives:
| Chromatographic Method | Principle | Typical Application | Advantages | Disadvantages | Reference |
| Flash Chromatography | Liquid chromatography under moderate pressure with a stationary phase like silica (B1680970) gel. researchgate.net | Initial, rapid purification of crude reaction mixtures; large-scale separations. researchgate.netbiotage.com | Fast, cost-effective, can handle large sample loads. researchgate.netbiotage.com | Lower resolution compared to HPLC. chromtech.com | researchgate.netchromtech.combiotage.com |
| High-Performance Liquid Chromatography (HPLC) | High-pressure liquid chromatography with smaller particle size stationary phases for high resolution. chromtech.com | Final purification of compounds to high purity; analytical separation and quantification. biotage.comrsc.org | High resolution, excellent for achieving high purity, can separate enantiomers with chiral phases. rsc.orgiapc-obp.com | More time-consuming for large scales, can be more expensive, generates more solvent waste per injection. biotage.comrsc.org | chromtech.combiotage.comrsc.orgiapc-obp.com |
Once a compound has been purified, its structure and integrity must be confirmed using spectroscopic methods. The most common techniques for the characterization of this compound and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. acs.orgtandfonline.commdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1H NMR is used to identify the number and types of hydrogen atoms, while 13C NMR provides information about the carbon skeleton. mdpi.comresearchgate.net For complex molecules, two-dimensional NMR techniques can be used to elucidate the connectivity of atoms.
Mass Spectrometry (MS) determines the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. acs.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, which is a powerful tool for confirming the identity of a newly synthesized compound. tandfonline.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acs.orgmdpi.com For example, the presence of a carbamate (B1207046) group (from the Boc protecting group), a hydroxyl group, and an aromatic ring in this compound would give rise to characteristic absorption bands in the IR spectrum.
The following table details the application of these spectroscopic techniques in the characterization of this compound derivatives:
| Spectroscopic Technique | Information Obtained | Example Application in this compound Derivatives | Reference |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information, including connectivity of atoms. | 1H and 13C NMR spectra are used to confirm the structure of synthesized derivatives, such as N-Boc-L-tyrosinol O-homoserine ether. mdpi.comresearchgate.netbiorxiv.org | mdpi.comresearchgate.netbiorxiv.org |
| Mass Spectrometry (MS) | Molecular weight and molecular formula. | HRMS is used to confirm the elemental composition of the synthesized products. tandfonline.com | acs.orgtandfonline.com |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Used to identify characteristic vibrations of functional groups like C=O (carbonyl), N-H, and O-H in the synthesized molecules. acs.orgmdpi.com | acs.orgmdpi.com |
Spectroscopic Validation of Product Integrity
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
In the ¹H NMR spectrum of Boc-L-tyrosine, characteristic signals can be observed. rsc.org The protons of the aromatic ring typically appear as doublets in the region of δ 7.03 and 6.70 ppm. rsc.org A multiplet corresponding to the α-proton is usually found around δ 4.23-4.32 ppm. rsc.org The β-protons on the carbon adjacent to the aromatic ring show distinct signals, often as doublet of doublets, around δ 3.04 and 2.81 ppm. rsc.org A prominent singlet at approximately δ 1.39 ppm corresponds to the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group. rsc.org For O-Methyl-3-(phenyl)tyrosinol, a derivative, the ¹H NMR spectrum shows signals for the aromatic protons between δ 6.84-7.44 ppm, the methoxy (B1213986) group at δ 3.70 ppm, and various multiplets for the aliphatic protons. scielo.br
The ¹³C NMR spectrum of this compound and its derivatives provides complementary information. For O-Methyl-3-(phenyl)tyrosinol, the carbon signals for the aromatic rings appear in the range of δ 111.60-155.32 ppm. scielo.br The signal for the carbon bearing the hydroxyl group is observed at δ 65.29 ppm, while the methoxy carbon appears at δ 55.72 ppm. scielo.br The carbon of the Boc group and the α-carbon are also identifiable in the spectrum. scielo.br Two-dimensional NMR techniques, such as [¹H, ¹³C]-HSQC, can further aid in assigning the proton and carbon signals by showing correlations between directly bonded nuclei. hmdb.ca
Table 1: Representative ¹H NMR Spectral Data for a Boc-L-Tyrosine Derivative
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.03 | d | 2H | Aromatic protons |
| 6.70 | d | 2H | Aromatic protons |
| 4.32-4.23 | m | 1H | α-H |
| 3.04 | dd | 1H | β-H |
| 2.81 | dd | 1H | β-H |
| 1.39 | s | 9H | Boc group protons |
Data is illustrative and based on typical values found in the literature for Boc-L-tyrosine. rsc.org
Table 2: Representative ¹³C NMR Spectral Data for a Tyrosinol Derivative
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 155.32 - 111.60 | Aromatic carbons |
| 65.29 | C-OH |
| 55.72 | Methoxy carbon |
| 54.36 | α-C |
| 29.10 | β-C |
Data is for O-Methyl-3-(phenyl)tyrosinol. scielo.br
Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of this compound and its derivatives. This soft ionization technique allows for the analysis of intact molecules, providing a precise mass-to-charge ratio (m/z).
For instance, the expected m/z value for the sodium adduct of N-Boc-L-tyrosinol [M+Na]⁺ is 290.1363. biorxiv.orgbiorxiv.org In studies involving enzymatic reactions, the formation of this compound can be monitored by detecting this specific ion. biorxiv.orgbiorxiv.org Similarly, derivatives such as N-acetyl-O-tert-butyl-L-tyrosinol have been identified by their corresponding [M+Na]⁺ peak at m/z 288.1571. biorxiv.org High-resolution mass spectrometry (HRMS) provides even more accurate mass measurements, which can be used to confirm the elemental composition of the molecule. For example, the calculated m/z for the protonated molecule of O-Methyl-3-(phenyl)tyrosinol [M+H]⁺ is 258.1494, with an experimental value found to be 258.1485. scielo.br
Table 3: ESI-MS Data for this compound and a Derivative
| Compound | Ion | Calculated m/z | Found m/z |
|---|---|---|---|
| N-Boc-L-tyrosinol | [M+Na]⁺ | 290.1363 | ~290.1363 |
| O-Methyl-3-(phenyl)tyrosinol | [M+H]⁺ | 258.1494 | 258.1485 |
Data sourced from biochemical studies and derivative characterization. scielo.brbiorxiv.orgbiorxiv.org
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
The FT-IR spectrum of a Boc-protected amino acid, such as Boc-L-tyrosine, will exhibit characteristic absorption bands. researchgate.net A broad band in the region of 3300-2500 cm⁻¹ is typically attributed to the O-H stretching of the carboxylic acid and the N-H stretching of the carbamate. The C=O stretching vibrations of the carboxylic acid and the Boc group usually appear as strong bands around 1700-1740 cm⁻¹ and 1640-1680 cm⁻¹, respectively. researchgate.net The aromatic C=C stretching vibrations can be observed in the 1600-1450 cm⁻¹ region. For this compound, the absence of the carboxylic acid C=O stretch and the presence of a C-O stretching band for the primary alcohol (around 1050-1150 cm⁻¹) would be key distinguishing features. The specific positions of these bands can be influenced by the molecular environment and intermolecular interactions. researchgate.net
Table 4: Typical FT-IR Absorption Bands for Boc-L-Tyrosine
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3300-2500 | O-H and N-H | Stretching |
| 1740-1700 | C=O (Carboxylic Acid) | Stretching |
| 1680-1640 | C=O (Boc group) | Stretching |
| 1600-1450 | C=C (Aromatic) | Stretching |
Data is illustrative and based on typical values for Boc-protected amino acids. researchgate.net
Determination of Enantiomeric Purity (e.g., Polarimetry)
Ensuring the enantiomeric purity of this compound is crucial, as the biological activity of chiral molecules is often dependent on their stereochemistry. Polarimetry is a classical and direct method used to determine the enantiomeric purity of a chiral compound. thieme-connect.de
This technique measures the rotation of plane-polarized light as it passes through a solution of the chiral substance. scielo.org.za The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the concentration of the sample, the path length of the polarimeter cell, the wavelength of the light source, and the temperature. scielo.org.za For a pure enantiomer, the measured specific rotation will have a specific value and sign (either dextrorotatory, (+), or levorotatory, (-)). For this compound, a specific rotation value of [α]D²⁰ = -27 ± 2º (c=1 in EtOH) has been reported, indicating it is the levorotatory enantiomer. chemimpex.com
The enantiomeric excess (e.e.), which quantifies the purity of a chiral sample, can be calculated by comparing the measured specific rotation of the sample to the specific rotation of the pure enantiomer. scielo.org.za While polarimetry is a straightforward technique, its accuracy can be affected by the presence of impurities and variations in experimental conditions. thieme-connect.de For more precise determination of enantiomeric purity, especially for complex mixtures, chromatographic methods using chiral stationary phases are often employed. nih.govfz-juelich.de
Table 5: Optical Rotation Data for this compound
| Compound | Reported Specific Rotation [α]D²⁰ | Conditions |
|---|---|---|
| This compound | -27 ± 2º | c=1 in EtOH |
Data sourced from supplier information. chemimpex.com
Applications of Boc L Tyrosinol in Organic Synthesis and Peptide Chemistry
Role as a Chiral Building Block in Complex Molecular Synthesis
The inherent chirality of Boc-L-Tyrosinol, derived from the natural L-tyrosine, is a key feature that allows for the synthesis of stereochemically defined complex molecules. vulcanchem.comresearchgate.net This is particularly important in pharmaceutical research, where the biological activity of a molecule is often dependent on its specific stereochemistry.
Synthesis of Tyrosine-Containing Peptides
This compound is a fundamental component in the synthesis of peptides that incorporate tyrosine or its analogs. chemimpex.com The presence of the primary alcohol offers a site for various chemical transformations that are distinct from those possible with the carboxylic acid group of standard tyrosine derivatives. vulcanchem.com This allows for the creation of modified peptides with potentially enhanced pharmacological properties, such as improved stability or novel biological activities. For instance, derivatives of tyrosine have been instrumental in the development of synthetic opioid ligands. vulcanchem.comnih.gov
Design and Construction of Complex Organic Molecules
Beyond peptide synthesis, this compound is utilized as a chiral building block in the construction of a wide array of complex organic molecules. chemimpex.com Its functional groups—the protected amine, the phenolic hydroxyl, and the primary alcohol—provide multiple points for selective chemical modifications, enabling the assembly of intricate molecular architectures. vulcanchem.com This versatility makes it a valuable intermediate in the synthesis of compounds for pharmaceutical and agrochemical applications. chemimpex.com
Functionality as a Protecting Group in Peptide Synthesis
In the stepwise construction of peptides, protecting specific functional groups is essential to prevent unwanted side reactions. vulcanchem.comgenscript.com this compound incorporates the widely used tert-butoxycarbonyl (Boc) protecting group, which plays a critical role in controlling the reactivity of the amino group during peptide synthesis. genscript.com
Protection of the Amino Group via Carbamate (B1207046) Linkage
The Boc group protects the primary amino group of the tyrosinol moiety by forming a stable carbamate linkage. chemistrysteps.com This protection is robust under various reaction conditions, particularly basic and neutral environments, ensuring that the amino group does not interfere with the coupling reactions of the carboxylic acid (or other activated functional groups) of the growing peptide chain. vulcanchem.comchemistrysteps.com The formation of this carbamate is typically achieved by reacting the amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov
| Reagent | Conditions |
| Di-tert-butyl dicarbonate (Boc₂O) | Basic conditions (e.g., sodium hydroxide, DMAP) |
| Room temperature or moderate heat (40°C) | |
| Solvents: water, THF, acetonitrile |
Table 1: Typical Conditions for Boc Protection of Amines fishersci.co.uk
Selective Deprotection Strategies
A key advantage of the Boc group is its susceptibility to cleavage under specific acidic conditions, allowing for the selective deprotection of the amino group when required. chemistrysteps.com This selective removal is crucial for the stepwise elongation of the peptide chain. beilstein-journals.org Strong acids like trifluoroacetic acid (TFA) are commonly used to remove the Boc group, regenerating the free amine for the next coupling step. fishersci.co.ukpeptide.com This orthogonality in deprotection strategies, where different protecting groups can be removed under distinct conditions, is a cornerstone of modern peptide synthesis. vulcanchem.com For example, a benzyl (B1604629) (Bn) group protecting the phenolic hydroxyl can be removed by hydrogenolysis, which does not affect the Boc group. chemistrysteps.com
| Reagent | Conditions |
| Trifluoroacetic acid (TFA) | Room temperature |
| Solvent: Dichloromethane (DCM) | |
| Hydrochloric acid (HCl) | Aqueous solution |
| Room temperature |
Table 2: Common Reagents for Boc Deprotection fishersci.co.uk
Utilization in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a powerful technique for the efficient synthesis of peptides, and this compound and its derivatives are well-suited for this methodology. vulcanchem.comiris-biotech.de In SPPS, the growing peptide chain is anchored to an insoluble solid support, which simplifies the purification process after each reaction step. beilstein-journals.orgiris-biotech.de
Anchoring Strategies for Tyrosinol Templates on Solid Supports
The phenolic hydroxyl group of the tyrosinol moiety provides a convenient handle for immobilization onto solid supports, a foundational step in solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS). A common strategy involves linking the tyrosinol derivative to resins like Merrifield or Wang resins. researchgate.netresearchgate.net For instance, (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one, derived from L-tyrosinol, can be attached to a Merrifield-Cl resin through its phenolic group, creating a solid-supported chiral auxiliary. researchgate.net
A key advantage of these solid-phase strategies is the simplification of purification processes, as excess reagents and byproducts can be removed by simple filtration. researchgate.net This facilitates the synthesis of complex molecules and libraries of compounds for screening purposes. researchgate.net
Table 1: Anchoring Strategies for Tyrosinol Derivatives
| Tyrosinol Derivative | Resin/Support | Linkage Type | Application | Reference |
| (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one | Merrifield-Cl Resin | Ether linkage via phenolic -OH | Asymmetric aldol (B89426) reactions | researchgate.net |
| Dde-Tyrosinol | Brominated Wang Linker / Aminomethyl Resin | Ether linkage via phenolic -OH | Solid-phase synthesis of peptide aldehydes | acs.orgresearchgate.net |
| O-benzyl-L-tyrosine | Wang Resin | Not specified | Preparation of solid-supported imidazolidinone chiral auxiliaries | researchgate.net |
Integration into Standard Fmoc Protocols
Once the tyrosinol template is anchored to the solid support, peptide chain elongation can proceed using standard fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) protocols. acs.orgresearchgate.net The Fmoc strategy is favored for its mild deprotection conditions (typically using a base like piperidine), which are compatible with the acid-labile side-chain protecting groups and the linker to the solid support. researchgate.netslideshare.net
In a typical Fmoc-SPPS cycle, the N-terminal Fmoc group of the resin-bound amino acid or peptide is removed. The next Fmoc-protected amino acid is then activated and coupled to the newly liberated amine. This cycle is repeated to build the desired peptide sequence. The use of this compound derivatives in this context allows for the introduction of a tyrosinol moiety at a specific position within the peptide chain.
An important consideration during these protocols is the potential for side reactions. However, studies have shown that when a tyrosinol template is properly anchored, for example through its side chain, there is no evidence of esterification side reactions during elongation with standard Fmoc protocols. acs.orgresearchgate.net This highlights the robustness of this strategy for the synthesis of well-defined peptide structures. The final peptide is then cleaved from the resin, often using a strong acid like trifluoroacetic acid (TFA), which also removes the side-chain protecting groups. researchgate.net
Development of Chiral Auxiliaries and Ligands
The inherent chirality of this compound makes it a valuable starting material for the synthesis of chiral auxiliaries and ligands, which are instrumental in controlling the stereochemical outcome of chemical reactions. chemimpex.com
Preparation of Chiral Ligands and Catalysts for Asymmetric Synthesis
This compound and its derivatives are employed in the preparation of a diverse range of chiral ligands and catalysts essential for asymmetric synthesis. chemimpex.com These ligands are designed to coordinate with metal centers, creating a chiral environment that influences the stereoselectivity of a reaction. nih.gov The development of such catalysts is a cornerstone of modern synthetic chemistry, enabling the production of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry. sigmaaldrich.com
For example, L-tyrosine, the precursor to this compound, has been used to synthesize non-cross-linked polystyrene-supported 2-phenylimino-2-oxazolidine, a chiral auxiliary that has proven effective in asymmetric alkylation reactions. researchgate.net Similarly, enantiomerically pure C2-symmetric pyridine- and thiophenediols, which can be converted into chiral crown ether ligands, have been prepared through asymmetric reduction and allylboration reactions starting from related chiral building blocks. acs.org
The modular nature of these ligands allows for systematic modification to fine-tune their steric and electronic properties, thereby optimizing their performance in specific catalytic transformations. The ultimate goal is to create "privileged catalysts" that are effective for a broad range of substrates and reaction types. wiley.com
Table 2: Examples of Chiral Ligands/Auxiliaries Derived from Tyrosine/Tyrosinol
| Ligand/Auxiliary Type | Starting Material | Application | Reference |
| Polystyrene-supported 2-phenylimino-2-oxazolidine | N-Boc-L-tyrosine ethyl ester | Asymmetric alkylations | researchgate.net |
| Pyridino- and Thiopheno-18-crown-6 Ligands | Pyridine- and Thiophenediols (from asymmetric synthesis) | Not specified | acs.org |
| Oxazolidinone Chiral Auxiliaries | L-Tyrosinol | Asymmetric C-C and C-heteroatom bond formation | researchgate.net |
Application in Stereoselective Carbon-Carbon Bond Formation
Chiral auxiliaries and ligands derived from this compound find significant application in stereoselective carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. These reactions allow for the construction of complex molecular frameworks with precise control over the three-dimensional arrangement of atoms.
One prominent example is the use of Evans' oxazolidinone auxiliaries, which can be prepared from L-tyrosinol. researchgate.netresearchgate.net These auxiliaries are attached to a substrate, and the resulting chiral adduct directs the approach of a reactant, leading to the formation of one stereoisomer in preference to the other. researchgate.net For instance, solid-supported Evans' syn-aldol reactions have been successfully carried out using a chiral auxiliary derived from N-Boc-L-tyrosine. researchgate.net
Furthermore, chiral ligands prepared from tyrosine derivatives are used in metal-catalyzed reactions to induce asymmetry. For example, they can be employed in catalytic asymmetric hydrogenations, aldol reactions, and asymmetric allylic alkylations. sigmaaldrich.com The success of these reactions relies on the ability of the chiral ligand to create a well-defined and sterically demanding environment around the metal center, thereby dictating the stereochemical course of the reaction. The development of new and more efficient chiral ligands continues to be an active area of research, driven by the demand for enantiomerically pure compounds in various fields of science and technology. nih.gov
Boc L Tyrosinol in Medicinal Chemistry and Biological Research
Development of Bioactive Peptides and Drug Candidates.benchchem.comchemimpex.com
Boc-L-Tyrosinol, a derivative of the amino acid L-tyrosine, serves as a fundamental building block in the synthesis of peptides and the development of new drug candidates. chemimpex.com Its unique structure, which includes a protective tert-butoxycarbonyl (Boc) group, a phenolic hydroxyl group, and a primary alcohol, makes it a versatile intermediate for creating complex molecules with therapeutic potential. chemimpex.comvulcanchem.com The Boc group ensures that the amino group is shielded from unwanted reactions during peptide synthesis, while the other functional groups allow for various chemical modifications. vulcanchem.com
Therapeutic Agents for Neurological Applications and Disorders.benchchem.comchemimpex.com
In the realm of neurological research, this compound is instrumental in the development of therapeutic agents. chemimpex.com Its derivatives are explored for their potential to address a range of neurological disorders. chemimpex.comchemimpex.com The structure of this compound allows for the design of compounds that may cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system. chemimpex.com
Research has focused on synthesizing novel peptide analogs and peptidomimetics using this compound to enhance their pharmacological profiles for neurological applications. vulcanchem.com For instance, derivatives of tyrosine are known to play a role in the synthesis of neurotransmitters, suggesting that compounds derived from this compound could have therapeutic effects on mental health conditions. Additionally, the unnatural amino acid 2′,6′-dimethyl-l-tyrosine, a related compound, has been extensively used in developing synthetic opioid ligands with high potency at opioid receptors. nih.gov The synthesis of such derivatives often involves Boc-protected precursors. nih.gov
Table 1: Application of this compound in Neurological Drug Discovery
| Application Area | Role of this compound | Potential Therapeutic Target |
| Peptide-Based Drugs | Building block for synthesis. chemimpex.com | Neurological disorders. chemimpex.com |
| Neurotransmitter Synthesis | Precursor for derivatives. | Mental health conditions. |
| Opioid Receptor Ligands | Synthesis of potent analogs. nih.gov | Opioid receptors (MOR, DOR, KOR). nih.gov |
Enzyme Inhibitors and Modulators.chemimpex.com
This compound and its derivatives are significant in the design of enzyme inhibitors and modulators. chemimpex.comvulcanchem.com The ability to create tailored compounds with specific biological activities makes it a valuable tool in this area of research. chemimpex.com
Derivatives of this compound are used to investigate enzyme-substrate interactions and to create inhibitors for specific biochemical pathways. vulcanchem.comchemimpex.com For example, tyrosine-containing peptides, which can be synthesized from this compound, are essential in developing various enzyme inhibitors. chemimpex.com Research has shown that tyrosine-based hydroxamic acids, synthesized from N-Boc-protected tyrosine, can be developed as potential enzyme inhibitors. academie-sciences.fr Furthermore, tyrosine-based thiol derivatives have demonstrated potent inhibitory activity against metallo-β-lactamase IMP-1. academie-sciences.fr The synthesis of complex inhibitors, such as those for cysteine proteases like m-calpain and cathepsin B, has utilized this compound derivatives. canterbury.ac.nz
Anticancer Drug Discovery and Design.chemimpex.com
In the field of oncology, this compound derivatives are being explored for their potential in anticancer drug discovery. chemimpex.com The ability to link biomolecules to therapeutic agents through bioconjugation is a key application.
Exploration of Biological Activities of this compound Derivatives.benchchem.comchemimpex.comchemimpex.com
Beyond its role as a synthetic building block, derivatives of this compound exhibit a range of biological activities that are of significant interest to researchers. chemimpex.com
Antioxidant Properties and Free Radical Scavenging.benchchem.comchemimpex.com
The phenolic hydroxyl group within the structure of this compound is a key contributor to its antioxidant properties. This feature allows it and its derivatives to act as effective free radical scavengers. chemimpex.com
Studies have demonstrated that this compound can neutralize free radicals, which is relevant for applications aimed at mitigating oxidative stress. chemimpex.com Research has evaluated the antioxidant capacity of compounds derived from it, showing their effectiveness in this regard. For example, peptides containing the related 2′,6′-dimethyl-l-tyrosine (Dmt) have also been noted for their antioxidant properties. nih.gov The ability of phenolic compounds to donate hydrogen atoms to free radicals is a well-established mechanism for their antioxidant action. academie-sciences.fr
Table 2: Antioxidant Activity of Tyrosine Derivatives
| Compound/Derivative | Key Structural Feature | Observed Effect | Reference |
| This compound | Phenolic hydroxyl group | Neutralizes free radicals | chemimpex.com |
| Dmt-containing peptides | 2′,6′-dimethyl-l-tyrosine | Antioxidant properties | nih.gov |
| Phenolic compounds | Phenol (B47542) group | Hydrogen atom donation to free radicals | academie-sciences.fr |
Antimicrobial Effects.benchchem.com
Derivatives of this compound have also been investigated for their potential antimicrobial properties. In vitro studies have indicated that certain derivatives can inhibit the growth of various bacterial strains, positioning them as potential candidates for the development of new antimicrobial agents.
For example, alkyl tyrosine ester ammonium (B1175870) hydrochlorides have shown activity against a panel of both gram-positive and gram-negative bacteria, with efficacy influenced by the length of the alkyl chain. academie-sciences.fr Quaternary ammonium derivatives of tyrosine have demonstrated even higher antibacterial activity. academie-sciences.fr The antimicrobial effects of tyrosine derivatives are often attributed to the presence of the phenolic group and are influenced by factors such as the hydrophilicity/lipophilicity balance and cationic charge density of the molecule. academie-sciences.fr
Table 3: Antimicrobial Activity of Tyrosine Derivatives
| Derivative Type | Target Organisms | Key Findings | Reference |
| Alkyl tyrosine ester ammonium hydrochlorides | Gram-positive and Gram-negative bacteria | Activity increases with alkyl chain length up to a certain point. | academie-sciences.fr |
| Quaternary ammonium derivatives of tyrosine | Gram-positive bacteria (e.g., S. epidermidis) | Higher activity than corresponding alkyl ester hydrochlorides. | academie-sciences.fr |
Neuroprotective Capabilities
This compound and its derivatives are subjects of significant interest in neurological research, primarily due to their potential to confer neuroprotection. The ability of these compounds to cross the blood-brain barrier makes them particularly valuable for developing therapies against neurological disorders. chemimpex.com Research suggests that this compound may protect neuronal cells from apoptosis (programmed cell death) induced by neurotoxic agents. The abnormal phosphorylation of the amino acid tyrosine is increasingly recognized as a factor in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease, highlighting the importance of tyrosine derivatives in this field of study. nih.gov
In laboratory settings, the neuroprotective effects have been observed directly. For instance, in cell cultures subjected to neurotoxic conditions, treatment with this compound has been shown to decrease cell death and preserve mitochondrial function. This protective quality is a cornerstone for its application in the development of drugs targeting neurodegenerative conditions. chemimpex.comchemimpex.comchemimpex.comchemimpex.com
| Research Finding | Model System | Outcome | Reference(s) |
| Protection from Apoptosis | Cultured Neuronal Cells | Decreased cell death when exposed to neurotoxic agents. | |
| Mitochondrial Function | Cultured Neuronal Cells | Preserved mitochondrial function under neurotoxic stress. | |
| Blood-Brain Barrier Permeability | General Drug Design | Unique properties allow for the design of compounds that can effectively cross the blood-brain barrier. | chemimpex.com |
Bioconjugation Techniques
Bioconjugation is a chemical strategy used to link molecules, and this compound is a key component in these processes. chemimpex.comchemimpex.com The technique involves attaching therapeutic agents to biomolecules such as proteins and antibodies. chemimpex.com This approach leverages the inherent specificity of the biomolecule to deliver a therapeutic agent to a precise location in the body, which can enhance efficacy and reduce side effects. The tyrosine residue itself is a target for various bioconjugation reactions, including Mannich-type reactions and transition metal-mediated O-alkylation, which allows for the attachment of probes or drugs. nih.gov
Linking Biomolecules for Targeted Therapies
The primary goal of using this compound in bioconjugation is to create targeted drug delivery systems. chemimpex.com By linking a drug to a biomolecule like an antibody, the resulting antibody-drug conjugate can be directed toward specific cells, such as cancer cells, that express a particular antigen. This targeted approach improves the therapeutic index of the drug by concentrating it at the site of disease. chemimpex.com The versatility of this compound as a building block facilitates the synthesis of these complex, targeted molecules. chemimpex.comchemimpex.com
Applications in Cancer Treatment
In oncology, bioconjugation with tyrosine derivatives is a particularly promising strategy. chemimpex.com this compound is employed to link potent chemotherapeutic agents to antibodies that recognize tumor-specific antigens, enhancing the efficacy of targeted cancer therapies. chemimpex.com For example, research has explored linking known anticancer drugs like chlorambucil (B1668637) to tyrosine to specifically target cancer cells. uqtr.ca Studies on related compounds have shown that this approach can lead to selective toxicity, where the conjugate is more harmful to cancer cell lines (such as HeLa and MCF7) than to normal, healthy cells. acs.org This selectivity is a critical objective in the development of next-generation cancer treatments. acs.org
Studies on Enzyme Mechanisms and Protein Interactions
This compound and its derivatives are instrumental in the study of enzyme mechanisms and protein-protein interactions. fengchengroup.com As a modified amino acid, it can be incorporated into peptides to probe the function of enzymes or serve as an inhibitor to study their active sites. chemimpex.comchemimpex.com Researchers utilize these compounds to create chemical tools, such as fluorescent or affinity probes, to investigate protein binding and explore complex biological functions. chemimpex.comvulcanchem.com
Insights into Biochemical Pathways
By studying how enzymes interact with substrates like this compound, researchers gain valuable insights into complex biochemical pathways. chemimpex.com The compound and its derivatives can act as intermediates or inhibitors in these pathways, allowing scientists to map out metabolic and signaling processes. chemimpex.com For instance, research into the biosynthesis of certain marine natural products in mollusks identified tyrosinol derivatives as key intermediates, which helped to characterize a novel nonribosomal peptide synthetase (NRPS) pathway. biorxiv.org This demonstrates how studying the roles of specific molecules can illuminate broader biological mechanisms. vulcanchem.com
Investigations of Tyrosyl-tRNA Synthetase (TyrRS) Inhibition
A significant area of research involves the enzyme Tyrosyl-tRNA Synthetase (TyrRS), which is essential for protein synthesis. nih.govnih.gov This enzyme attaches tyrosine to its corresponding transfer RNA (tRNA), a critical step in translating the genetic code into protein. uniprot.org Tyrosinol, the deprotected form of this compound, is a known inhibitor of TyrRS. nih.govresearchgate.net It acts as a competitive inhibitor by binding to the enzyme's active site, preventing the activation of tyrosine. nih.gov Because TyrRS is a crucial enzyme for all living organisms, it is considered an attractive target for the development of new antimicrobial agents. nih.gov
| Enzyme | Inhibitor | Significance | Reference(s) |
| Tyrosyl-tRNA Synthetase (TyrRS) from Bacillus stearothermophilus | Tyrosinol | The crystal structure of the enzyme in complex with tyrosinol has been solved, providing a detailed view of the binding interaction. | nih.gov |
| Tyrosyl-tRNA Synthetase (TyrRS) | Tyrosinol, Tyrosinyl-adenylate | Characterized as inhibitors, though they have difficulty crossing the bacterial cell envelope. | nih.govresearchgate.net |
| Escherichia coli TyrRS | Flavonoids (e.g., acacetin, chrysin) | These natural compounds act as potent competitive inhibitors, suggesting TyrRS is a viable antibacterial target. | nih.gov |
Advanced Research Perspectives and Emerging Applications
Computational Modeling and in silico Studies
Computational methods provide powerful tools for predicting and analyzing the behavior of molecules like Boc-L-Tyrosinol at an atomic level. These in silico approaches accelerate research by offering insights into molecular interactions and guiding the design of new compounds with desired properties.
Molecular docking and molecular dynamics (MD) simulations are instrumental in predicting how a ligand, such as a this compound derivative, might bind to a biological target. While specific MD studies on this compound are not extensively documented in current literature, research on analogous N-Boc-L-tyrosine compounds provides a strong precedent. These simulations model the interactions between the compound and a target protein's active site, helping to elucidate the binding mode and stability of the complex. MD simulations further refine this by modeling the dynamic movements of the atoms over time, offering a more realistic view of the binding event in a solvated environment.
In silico studies have been successfully employed to predict the interactions of N-Boc-L-tyrosine analogues with various enzymatic targets. For example, molecular docking has been used to explore the binding modes of these compounds on targets relevant to metabolic diseases, such as protein tyrosine phosphatase 1B (PTP-1B) and peroxisome proliferator-activated receptors (PPARα/γ).
One study synthesized and evaluated a series of five N-Boc-L-tyrosine-based analogues, finding that two of the compounds were notable inhibitors of PTP-1B. These computational predictions, combined with in vitro assays, help to rationalize the observed biological activity and guide the development of more potent and selective inhibitors.
| Compound | IC₅₀ (μM) |
|---|---|
| Analogue 1 | ~44 |
| Analogue 3 | ~44 |
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that connects the chemical structure of a molecule to its biological activity. By synthesizing and testing a series of related compounds, researchers can determine which functional groups are critical for therapeutic effect. Computational models play a key role in SAR by predicting how structural modifications will affect binding affinity and other properties. For N-Boc-L-tyrosine derivatives, SAR studies, aided by molecular docking, have revealed how different substituents on the tyrosine scaffold influence their inhibitory potency against enzymes like PTP-1B. This iterative process of design, synthesis, and testing, informed by computational analysis, is crucial for optimizing lead compounds in drug discovery.
Material Science and Biomedical Engineering
The unique chemical properties of this compound also make it a candidate for investigation in the fields of material science and biomedical engineering, where the development of novel, functional biomaterials is a key objective.
This compound is being investigated for its potential role in the development of biocompatible materials intended for use in medical devices. chemimpex.com Its inherent structure, derived from a natural amino acid, provides a foundation for creating materials that are well-tolerated by the human body. The properties of this compound could be leveraged to improve the performance, safety, and integration of medical implants and prosthetics. chemimpex.com
The self-assembly of small molecules into larger, ordered structures is a burgeoning area of materials science. Research into Boc-protected aromatic dipeptides, such as Boc-α-dityrosine and Boc-diphenylalanine analogues, has explored their capacity to form supramolecular hydrogels. nih.gov These materials can trap large amounts of water within a three-dimensional nanofiber network, creating substances with applications in drug delivery and tissue engineering. nih.govmdpi.com While direct hydrogel formation using this compound as a single-molecule gelator is not yet established, studies on its dipeptide homologues provide a strong basis for future exploration in this area. nih.gov The Boc protecting group and the aromatic tyrosine ring are features known to facilitate the π-π stacking and hydrophobic interactions that drive gelation. mdpi.com
In the field of cryopreservation, which involves preserving cells and tissues at very low temperatures, there is an ongoing search for effective cryoprotectants. While direct studies on this compound for this purpose are limited, research has shown that the cryopreservation process itself can induce protein tyrosine phosphorylation in cells. oup.comnih.gov This connection highlights the importance of tyrosine residues in cellular responses to freezing and thawing, suggesting a potential, though still speculative, avenue for investigating tyrosine derivatives like this compound in the development of novel cryopreservation strategies.
Investigation of Metabolic Pathways and Biosynthetic Origins
The study of how this compound and related structures are formed in nature is a burgeoning field. Understanding these pathways is crucial for uncovering new bioactive compounds and developing novel biotechnological production methods.
Nonribosomal Peptide Synthetases (NRPSs) are large, modular enzymes that synthesize a wide array of complex and biologically active peptides without the use of ribosomes. nih.govmdpi.com While prevalent in bacteria and fungi, NRPSs were once considered rare in the animal kingdom. mdpi.comnih.govvu.nl However, recent genomic and transcriptomic analyses have revealed their presence and functional importance in several animal phyla, including nematodes, rotifers, and molluscs. nih.govvu.nl
These animal-encoded NRPS pathways are responsible for producing diverse secondary metabolites. nih.gov A key discovery in this area is the identification of an NRPS pathway in molluscs that is directly involved in the production of tyrosinol-containing compounds. researchgate.net Research has characterized a monomodular NRPS protein that contains a reductive domain; this domain performs a four-electron reduction of tyrosine derivatives to produce tyrosinols. researchgate.net This finding provides direct evidence that the core scaffold of this compound can be generated via NRPS machinery within animal species, independent of microbial symbionts. researchgate.net
The general mechanism for NRPSs, known as the "thiotemplate mechanism," involves a series of repeating steps catalyzed by coordinated domains within each module. nih.gov A typical minimal module comprises an adenylation (A) domain for substrate recognition and activation, a thiolation (T) domain (also called a peptidyl carrier protein) to carry the growing peptide chain, and a condensation (C) domain to form the peptide bond. nih.gov The discovery of these pathways in animals opens a new frontier for understanding their physiological roles and the evolution of metabolic diversity. nih.govresearchgate.net
The identification of biosynthetic pathways for tyrosinols in marine molluscs, such as the one leading to the bursatellin-oxazinin family of natural products, strongly suggests the existence of other, yet-undiscovered metabolites. researchgate.net The bursatellin pathway utilizes a tyrosinol intermediate, which is further modified by other enzymes, including an aminocarboxypropyltransferase that uses S-adenosylmethionine (SAM) to create phenolic homoserine ethers. researchgate.net By investigating the downstream modifications of the tyrosinol core produced by these NRPS pathways, researchers can potentially identify a host of novel, structurally related compounds with unique biological activities.
General tyrosine metabolism in organisms is known to produce a wide variety of critical molecules, including hormones like thyroxine, neurotransmitters such as dopamine (B1211576) and adrenaline, and pigments like melanin (B1238610). nih.gov This inherent metabolic plasticity of the tyrosine scaffold suggests that the tyrosinol core could similarly serve as a precursor to a diverse range of natural products.
Future Directions in this compound Research
Research into this compound and its analogs continues to evolve, driven by the pursuit of enhanced therapeutic agents and more efficient manufacturing processes.
This compound serves as a crucial building block in the development of new drugs, particularly in fields like oncology and neurobiology. chemimpex.comchemimpex.com Its structural features are leveraged to create novel therapeutic agents.
Neurological Disorders : The structural similarity of the tyrosine core to neurotransmitters makes its derivatives, including this compound, valuable for designing compounds that target neurological pathways. chemimpex.comchemimpex.com Research focuses on developing agents that can effectively cross the blood-brain barrier to treat various neurological conditions. chemimpex.com
Oncology : In cancer treatment, this compound is used in bioconjugation processes, where it acts as a linker to attach therapeutic agents to biomolecules like proteins and antibodies. chemimpex.com This approach enhances the targeted delivery and efficacy of cancer therapies. chemimpex.com
Opioid Peptidomimetics : The unnatural amino acid 2′,6′-dimethyl-l-tyrosine (Dmt), a related tyrosine derivative, has been successfully incorporated into synthetic opioid ligands. nih.gov These ligands often show increased potency and affinity for opioid receptors, highlighting the potential for creating novel analgesics based on modified tyrosinol structures. nih.gov
Antioxidant and Material Science : Beyond traditional drug development, research is exploring the potential of this compound and related compounds as antioxidants, which could have applications in cosmetics and nutrition. chemimpex.com Furthermore, its properties are being investigated for the development of advanced biocompatible materials for medical devices like implants and prosthetics. chemimpex.com
Table 1: Investigational Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Application/Role of Derivative | Research Focus |
| Neurology | Design of compounds targeting neurological disorders. chemimpex.comchemimpex.com | Enhancing blood-brain barrier penetration. chemimpex.com |
| Oncology | Intermediate for bioconjugation in targeted therapies. chemimpex.comchemimpex.com | Improving the efficacy of drug delivery to tumors. chemimpex.com |
| Pain Management | Synthesis of opioid peptidomimetics. nih.gov | Developing potent analgesics with improved receptor affinity. nih.gov |
| Material Science | Development of biocompatible materials. chemimpex.com | Improving the performance and safety of medical implants. chemimpex.com |
The growing demand for this compound and its derivatives has spurred research into more efficient, cost-effective, and environmentally friendly production methods.
A common industrial synthesis involves the reaction of L-tyrosine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like sodium hydroxide. google.com While effective, current research aims to optimize this process further.
Recent advancements include:
Green Chemistry Approaches : To reduce environmental impact, green chemistry principles are being applied. This includes the development of one-pot strategies that combine the Boc protection of L-tyrosine with the subsequent reduction of the carboxylic acid group, significantly improving efficiency. nbinno.com
Microwave-Assisted Synthesis : The use of microwave technology can dramatically shorten reaction times and reduce energy consumption. nbinno.com This has been particularly effective in accelerating key steps, such as the microwave-assisted Negishi cross-coupling reaction used to create certain unnatural tyrosine derivatives. nih.govnbinno.com
Process Optimization : Efforts are focused on optimizing reaction conditions to maximize yield and purity while ensuring safety and minimizing pollution, making the process more suitable for large-scale industrial production. google.com
Table 2: Comparison of Synthetic Methodologies
| Methodology | Description | Advantages |
| Conventional Synthesis | Reaction of L-tyrosine with (Boc)₂O in an aqueous basic solution. google.com | Well-established, reliable for industrial production. |
| One-Pot Strategy | Combines Boc protection and carboxylic acid reduction in a single reaction vessel. nbinno.com | High efficiency, reduced waste, simplified workflow. nbinno.com |
| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate chemical reactions. nih.govnbinno.com | Drastically reduced reaction times, lower energy input. nbinno.com |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
